molecular formula C9H9BrCl2O B1437613 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene CAS No. 1040050-91-6

4-Bromo-2-chloro-1-(3-chloropropoxy)benzene

Cat. No.: B1437613
CAS No.: 1040050-91-6
M. Wt: 283.97 g/mol
InChI Key: JKDAMQYMQRQSHO-UHFFFAOYSA-N
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Description

Molecular Architecture of 4-Bromo-2-chloro-1-(3-chloropropoxy)benzene

The molecular architecture of this compound is characterized by a benzene ring system with strategic halogen substitutions and an ether-linked alkyl chain containing an additional halogen substituent. The compound exhibits the molecular formula C₉H₉BrCl₂O, indicating a total of nine carbon atoms, nine hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom. The structural framework consists of a central benzene ring bearing bromine and chlorine substituents at specific positions, with an ether oxygen connecting to a three-carbon propyl chain terminating in a chlorine atom.

The benzene ring system maintains its characteristic planar geometry with sp² hybridized carbon atoms, while the ether linkage introduces conformational flexibility through the propoxyl side chain. The presence of multiple halogen substituents significantly influences the electronic distribution within the molecule, creating distinct regions of electron density that affect both chemical reactivity and physical properties. The bromine atom occupies the 4-position relative to the ether substituent, while a chlorine atom is positioned at the 2-position, creating a specific substitution pattern that defines the compound's unique chemical identity.

The three-dimensional molecular architecture reveals that the halogen substituents on the benzene ring adopt positions that minimize steric hindrance while maximizing electronic stabilization through resonance effects. The propoxyl chain extends from the benzene ring through the ether oxygen, with the terminal chlorine atom providing additional chemical functionality. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, influenced by the halogen substituents and the ether linkage respectively.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional groups present in the molecular structure. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds with ether functionalities. The name indicates that the benzene ring serves as the parent structure, with substituents numbered according to their positions relative to the primary ether substituent at position 1.

The systematic identification includes several key chemical identifiers that facilitate precise compound recognition and database searches. The Simplified Molecular Input Line Entry System notation for this compound is ClCCCOC1=CC=C(Br)C=C1Cl, which provides a linear representation of the molecular structure. This notation encodes the complete structural information in a format suitable for computational chemistry applications and database storage systems.

The International Chemical Identifier string represents another systematic approach to molecular identification, providing a standardized method for describing the compound's structure in a machine-readable format. These systematic identifiers ensure unambiguous communication of the compound's identity across different scientific disciplines and research applications, supporting reproducible research and accurate data management in chemical databases.

Alternative Chemical Designations and Registry Numbers

The compound is assigned the Chemical Abstracts Service registry number 1040050-91-6, which serves as a unique identifier in chemical databases and regulatory systems. This registry number provides an unambiguous reference that remains constant regardless of nomenclature variations or language differences. The Chemical Abstracts Service number enables efficient searching and cross-referencing across multiple chemical databases and scientific literature sources.

Alternative chemical designations include systematic names in different languages, reflecting the international nature of chemical nomenclature. The German designation is 4-Brom-2-chlor-1-(3-chlorpropoxy)benzol, while the French equivalent is 4-Bromo-2-chloro-1-(3-chloropropoxy)benzène. These multilingual designations ensure accurate communication of the compound's identity across different linguistic and cultural contexts in international scientific collaboration.

Identification Parameter Value Reference
Chemical Abstracts Service Number 1040050-91-6
ChemSpider Identifier 24294663
Molecular Weight 283.98 grams per mole
Molecular Formula C₉H₉BrCl₂O
Simplified Molecular Input Line Entry System ClCCCOC1=CC=C(Br)C=C1Cl

Additional registry identifiers include the ChemSpider identification number 24294663, which facilitates access to comprehensive chemical property databases. The compound also possesses a Molecular Data Limited number MFCD11184819, providing another avenue for systematic identification in specialized chemical databases. These multiple identification systems ensure comprehensive cataloging and facilitate cross-platform data integration in modern chemical informatics applications.

Isomeric Considerations and Stereochemical Analysis

The structural analysis of this compound reveals important considerations regarding potential isomeric forms and stereochemical characteristics. The compound exhibits constitutional isomerism possibilities through different arrangements of the halogen substituents on the benzene ring, though the specific 2,4-disubstitution pattern represents only one of several possible constitutional isomers. The systematic examination of related compounds in chemical databases reveals that structural analogs with different substitution patterns exist, each representing distinct constitutional isomers with unique chemical and physical properties.

The stereochemical analysis indicates that the compound lacks chiral centers in its current structural configuration, as all carbon atoms are either sp² hybridized within the aromatic system or sp³ hybridized without four different substituents. The propoxyl side chain possesses conformational flexibility around the carbon-carbon and carbon-oxygen bonds, allowing for multiple conformational isomers that interconvert rapidly at room temperature. These conformational variations do not represent distinct stereoisomers but rather dynamic structural states accessible through molecular rotation.

Comparison with structural analogs reveals the existence of regioisomers that maintain the same molecular formula but differ in the positioning of substituents. For example, related compounds such as 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene represent constitutional isomers with modified substitution patterns. The systematic analysis of these isomeric relationships provides insight into structure-activity relationships and helps predict chemical behavior based on substitution patterns.

Structural Parameter This compound Comparative Analysis
Constitutional Isomers Multiple possible with different halogen positions Documented in chemical databases
Stereoisomers None (no chiral centers) Confirmed by structural analysis
Conformational Isomers Multiple due to propoxyl chain flexibility Rapid interconversion at ambient temperature
Monoisotopic Mass 281.921382 Daltons
Average Molecular Mass 283.974 Daltons

Properties

IUPAC Name

4-bromo-2-chloro-1-(3-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2O/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDAMQYMQRQSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a halogenated aromatic compound with the molecular formula C9_9H9_9BrCl2_2O and a molar mass of 283.98 g/mol. Its structural characteristics and reactivity make it a subject of interest in various biological studies, particularly in the context of its potential pharmaceutical applications and environmental impact.

The compound features a benzene ring substituted with bromine, chlorine, and a chloropropoxy group, which contributes to its unique chemical behavior. The presence of halogens often enhances the compound's biological activity by increasing lipophilicity and altering interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains. While specific data on this compound is limited, its structural analogs have been reported to possess notable antibacterial activity.

Table 1: Antimicrobial Activity of Halogenated Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4-Bromo-2-chloro-1-fluorobenzeneStaphylococcus aureus32 µg/mL
4-Chloro-3-methylphenolEscherichia coli16 µg/mL
2-Bromo-4-nitrophenolPseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that halogenated benzenes can induce cytotoxic effects in various cell lines. For instance, compounds similar to this compound have shown cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on a series of chlorinated phenolic compounds revealed that certain structural modifications lead to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the chloropropoxy side chain in modulating biological activity.

Environmental Impact

The environmental persistence and bioaccumulation potential of halogenated compounds raise concerns regarding their ecological effects. Research has indicated that such compounds can disrupt endocrine functions in aquatic organisms, leading to adverse reproductive outcomes.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The halogen atoms can facilitate binding interactions through hydrogen bonding or hydrophobic effects, enhancing the compound's efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents (Position) Alkoxy Chain Modifications Key Properties/Applications
4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene Br (4), Cl (2), -O-C≡CH (1) Propargyloxy group Urease inhibition (IC₅₀ = 60.2 µg/mL)
1-(3-Bromopropoxy)-4-chlorobenzene Br (propoxy chain), Cl (4) 3-Bromopropoxy chain Crystallographic stability
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Br (4), Cl (2), -O-CF₃ (1) Trifluoromethoxy group Enhanced electronegativity
4-Bromo-1-chloro-2-[(3-chlorophenyl)methoxy]benzene Br (4), Cl (1), benzyloxy (2) Chlorinated benzyloxy group Increased steric bulk

Key Observations :

  • Prop-2-ynyloxy vs. 3-Chloropropoxy : The propargyloxy variant (prop-2-ynyloxy) in 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene exhibits superior urease inhibition (82% inhibition at 100 µg/mL) compared to its chloropropoxy analog, likely due to the triple bond’s linear geometry enhancing target interaction .
  • Benzyloxy vs.

Key Observations :

  • Urease Inhibition : The propargyloxy analog outperforms other alkoxy variants, suggesting that terminal alkynes enhance enzyme binding .
  • Antibacterial Activity : Substituting the 4-bromo-2-chloro group with a methyl group (as in 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene) shifts activity toward Gram-positive bacteria, highlighting the role of lipophilicity in antimicrobial potency .

Preparation Methods

Starting Material Preparation: Halogenated Benzoyl Chloride

  • Synthesis of 5-bromo-2-chlorobenzoyl chloride is a common precursor step, achieved by treating 5-bromo-2-chlorobenzoic acid with oxalyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere at 25–30°C for 1 hour. This step converts the acid to the corresponding acid chloride efficiently.
Step Reagents & Conditions Outcome Yield
1 5-bromo-2-chlorobenzoic acid + oxalyl chloride + DMF, DCM, N2, 25–30°C, 1 h Formation of 5-bromo-2-chlorobenzoyl chloride High (quantitative)

Etherification: Introduction of the 3-Chloropropoxy Group

  • The key step involves reacting the halogenated benzoyl chloride or related intermediate with a chloropropanol derivative (e.g., 3-chloropropanol or 3-chloropropyl halide) under basic or acidic catalysis to form the 3-chloropropoxy substituent on the aromatic ring.
  • While patents primarily describe the use of phenetole (4-ethoxyphenyl ether) for similar compounds, the analogous reaction for 3-chloropropoxy involves nucleophilic substitution or Williamson ether synthesis using 3-chloropropanol or its derivatives.
  • Aluminum chloride or other Lewis acids can catalyze the reaction if starting from acyl chlorides, facilitating electrophilic aromatic substitution or Friedel-Crafts alkylation.
Step Reagents & Conditions Outcome Notes
2 5-bromo-2-chlorobenzoyl chloride + 3-chloropropanol + Lewis acid (e.g., AlCl3), low temp (0–5°C) Formation of this compound intermediate Analogous to phenetole reaction

Reduction Step

  • Reduction of the ketone intermediate (if formed) to the corresponding benzyl ether is achieved using hydride donors such as sodium borohydride or triethylsilane in the presence of aluminum chloride.
  • Temperature control (0–65°C) is critical to avoid impurity formation.
  • Alternative solvents like tetrahydrofuran or ethanol are used for the reduction step.
Step Reagents & Conditions Outcome Yield & Notes
3 Sodium borohydride or triethylsilane + AlCl3, THF or EtOH, 0–65°C, 16–36 h Reduction of ketone to benzyl ether High yield; impurity control by solvent choice

Purification and Isolation

  • After reaction completion, the mixture is washed with aqueous sodium bicarbonate and water to remove acidic impurities.
  • Organic layers are separated, concentrated under vacuum, and the product is crystallized from ethanol at low temperature (−20 to −15°C).
  • Drying under vacuum at 25–30°C yields the pure compound.
Step Procedure Outcome
4 Aqueous workup, extraction, concentration, crystallization in ethanol, vacuum drying Pure this compound

Research Findings and Optimization Notes

  • One-pot synthesis methods have been developed to avoid isolation of intermediates, improving efficiency and yield.
  • Avoidance of acetonitrile as solvent during reduction prevents formation of side impurities such as N-acetyl derivatives.
  • Reaction temperature and time are critical parameters; lower temperatures (0–5°C) during acylation and etherification favor selectivity.
  • Use of aluminum chloride as catalyst is common, but stoichiometry affects yield and impurity profile.
  • The use of 3-chloropropanol or its halide derivatives as nucleophiles for etherification is consistent with standard Williamson ether synthesis principles.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents & Conditions Product/Intermediate Key Notes
1 Halogenated acyl chloride synthesis 5-bromo-2-chlorobenzoic acid Oxalyl chloride, DMF, DCM, N2, 25–30°C, 1 h 5-bromo-2-chlorobenzoyl chloride High yield, mild conditions
2 Etherification 5-bromo-2-chlorobenzoyl chloride + 3-chloropropanol AlCl3, 0–5°C This compound intermediate Lewis acid catalysis
3 Reduction Ketone intermediate NaBH4 or triethylsilane + AlCl3, THF/EtOH, 0–65°C, 16–36 h Reduced benzyl ether product Temperature control critical
4 Purification Reaction mixture Aqueous wash, extraction, vacuum concentration, crystallization in EtOH, drying Pure this compound Efficient isolation and purification

Q & A

Basic Research Questions

Q. How can the synthesis of 4-bromo-2-chloro-1-(3-chloropropoxy)benzene be optimized for high purity and yield?

  • Methodology :

  • Step 1 : Start with 4-bromo-2-chlorophenol and 1,3-dichloropropane. Use a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-chloropropoxy group .
  • Step 2 : Monitor reaction progress via TLC or GC-MS to identify intermediate stages.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .
  • Key Parameters : Temperature (80–100°C), reaction time (12–24 hrs), and stoichiometric excess of 1,3-dichloropropane (1.5–2.0 eq) to drive the reaction .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The aromatic protons (6.8–7.5 ppm) and the chloropropoxy chain protons (δ ~3.5–4.5 ppm) are critical markers .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 297.90 (C₉H₈BrCl₂O).
  • IR : Peaks at 750–800 cm⁻¹ (C-Br stretch) and 600–650 cm⁻¹ (C-Cl stretch) confirm halogen presence .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electron density. The bromine atom at the para position acts as a strong electron-withdrawing group, activating the aromatic ring for Suzuki-Miyaura coupling .
  • Experimental Validation : React with phenylboronic acid under Pd(PPh₃)₄ catalysis (80°C, DME/H₂O) to form biphenyl derivatives. Monitor conversion via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the chloropropoxy group impact regioselectivity in electrophilic substitution?

  • Methodology :

  • Computational Modeling : Use Gaussian 09 with M06-2X/def2-TZVP to model nitration pathways. The 3-chloropropoxy group creates steric hindrance, directing electrophiles (e.g., NO₂+^+) to the meta position relative to the bromine .
  • Experimental Confirmation : Nitrate with HNO₃/H₂SO₄ and analyze products via 1H^1H-NMR. Predominant meta-substitution (δ ~8.2 ppm) aligns with computational predictions .

Q. What are the challenges in resolving contradictory data from X-ray crystallography and DFT-optimized geometries?

  • Methodology :

  • Crystallography : Grow single crystals via slow evaporation (solvent: CHCl₃/hexane). Compare bond lengths (C-Br: ~1.89 Å) and angles with DFT-optimized structures .
  • Error Analysis : Discrepancies <0.05 Å are acceptable due to crystal packing forces. Larger deviations suggest overfitting in DFT functionals; switch to hybrid functionals like ωB97X-D for better accuracy .

Q. How can AutoDock Vina be used to predict binding interactions of this compound with cytochrome P450 enzymes?

  • Methodology :

  • Docking Setup : Prepare the ligand (SMILES: BrC1=C(C=CC(=C1Cl)OCCCl)Cl) and receptor (CYP3A4 PDB: 1TQN) using AutoDock Tools. Define a grid box (20×20×20 Å) around the heme center .
  • Scoring Function : Analyze binding poses with the Vina scoring function. Key interactions include halogen bonding (Br–Fe distance ~3.2 Å) and hydrophobic contacts with Phe-304 .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction and Analysis

Q. How should researchers address conflicting HPLC and GC-MS purity results for this compound?

  • Methodology :

  • Root-Cause Analysis :
  • HPLC : May fail to resolve isomers (e.g., ortho vs. para substitution artifacts).
  • GC-MS : Thermal decomposition of the chloropropoxy chain at high injector temps (~300°C) can skew results .
  • Resolution : Use LC-MS instead to combine separation (HPLC) and detection (MS) without thermal degradation .

Q. Why do DFT-predicted 13C^{13}C-NMR shifts deviate from experimental values by >5 ppm?

  • Methodology :

  • Functional Selection : B3LYP underestimates paramagnetic shielding in halogenated aromatics. Switch to WP04/cc-pVTZ for better agreement (<2 ppm error) .
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for chloroform to account for dielectric screening .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its halogenated structure?

  • Methodology :

  • Toxicity Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid skin contact.
  • Waste Disposal : Quench with 10% NaOH/EtOH to deactivate halogen bonds before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene

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